molecular formula C14H21NO2S2 B5117252 N-cycloheptyl-4-(methylthio)benzenesulfonamide

N-cycloheptyl-4-(methylthio)benzenesulfonamide

Cat. No. B5117252
M. Wt: 299.5 g/mol
InChI Key: PKHKLOLKKZMXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(methylthio)benzenesulfonamide, also known as CB-17, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. Specifically, N-cycloheptyl-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(methylthio)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-cycloheptyl-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory properties, and may have potential as a therapeutic agent in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-4-(methylthio)benzenesulfonamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cycloheptyl-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-cycloheptyl-4-(methylthio)benzenesulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of N-cycloheptyl-4-(methylthio)benzenesulfonamide as a potential therapeutic agent in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-4-(methylthio)benzenesulfonamide and its potential as an anticancer agent.

Synthesis Methods

The synthesis of N-cycloheptyl-4-(methylthio)benzenesulfonamide involves the reaction of cycloheptylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

N-cycloheptyl-4-(methylthio)benzenesulfonamide has been studied for its potential use as a therapeutic agent in a variety of diseases and conditions. One area of research has focused on its potential as an anticancer agent. Studies have shown that N-cycloheptyl-4-(methylthio)benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

N-cycloheptyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKLOLKKZMXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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